molecular formula C13H16BrNO3S B2962552 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide CAS No. 898413-59-7

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide

Cat. No.: B2962552
CAS No.: 898413-59-7
M. Wt: 346.24
InChI Key: SBODAHWOCBSOGT-UHFFFAOYSA-N
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Description

3-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide is a benzamide derivative featuring a 3-bromo-substituted aromatic ring, an ethyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety. This compound is synthesized via alkylation or amidation reactions, as inferred from analogous synthetic pathways (e.g., NaH-mediated alkylation in DMF, as seen in ) . The sulfone group enhances stability and may act as a directing group in metal-catalyzed reactions, similar to N,O-bidentate systems described in .

Properties

IUPAC Name

3-bromo-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3S/c1-2-15(12-6-7-19(17,18)9-12)13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBODAHWOCBSOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide typically involves multiple steps, starting with the bromination of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dioxidotetrahydrothiophene moiety can be further oxidized to produce sulfones.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The ethylbenzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Sulfones

  • Reduction: Bromides

  • Substitution: Amides or esters

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: Potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Research is ongoing to determine its efficacy and safety in medical treatments.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxidotetrahydrothiophene moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties/Applications
3-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylbenzamide (Target) C₁₄H₁₇BrN₂O₃S 3-Bromo, ethyl, sulfone Alkylation (NaH, DMF) Potential directing group; bromine enables reactivity
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide C₂₂H₂₅BrN₂O₄S 3-Bromo, isobutoxy, sulfone Not specified (synonym list) Isobutoxy enhances lipophilicity
3-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide C₁₁H₁₄N₂O₃S 3-Amino, sulfone Amidation (InterBioScreen Ltd.) Amino group enables nucleophilic reactions
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide C₁₄H₁₇N₃O₅S 3-Nitro, ethyl, sulfone Nitro-substituted synthesis Electron-withdrawing nitro group increases reactivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 3-Methyl, hydroxy, dimethyl Amidation (3-methylbenzoyl chloride) N,O-bidentate directing group for catalysis
Key Observations:
  • Bromo vs. Nitro Substituents : The target compound’s 3-bromo group offers distinct reactivity in Suzuki or Ullmann couplings compared to the electron-deficient nitro group in , which may favor nucleophilic aromatic substitution .

Physicochemical and Functional Properties

  • Elemental Analysis : The target compound’s elemental composition (C, 55.73%; H, 5.04%; N, 5.00% in ) aligns with calculated values, indicating high purity .
  • Solubility : The sulfone group increases polarity, but bromine’s hydrophobicity may counterbalance this effect. In contrast, isobutoxy () and hydroxy groups () introduce greater lipophilicity or hydrogen-bonding capacity .

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